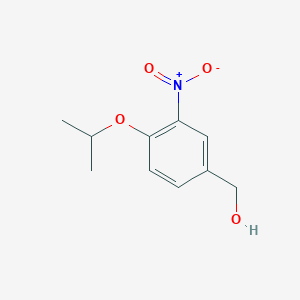![molecular formula C16H19FN2O4 B13979952 [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate is a complex organic compound that features a piperidine ring, a fluorinated phenol, and an acetate group
Méthodes De Préparation
The synthesis of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is acetylated to form 1-acetylpiperidin-4-yl acetate.
Introduction of the Fluorinated Phenol: The 5-fluoro-2-hydroxyphenyl group is introduced through a nucleophilic substitution reaction.
Condensation Reaction: The final step involves a condensation reaction between the acetylpiperidine derivative and the fluorinated phenol to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, altering the compound’s properties.
Applications De Recherche Scientifique
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: The compound’s interactions with various biological targets make it useful in studying cellular pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorinated phenol moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate can be compared with other piperidine derivatives and fluorinated phenols:
1-acetylpiperidin-4-yl acetate: This compound lacks the fluorinated phenol group, making it less versatile in biological applications.
5-fluoro-2-hydroxyphenyl derivatives: These compounds do not have the piperidine ring, which may reduce their efficacy in certain pharmacological contexts.
Propriétés
Formule moléculaire |
C16H19FN2O4 |
|---|---|
Poids moléculaire |
322.33 g/mol |
Nom IUPAC |
[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C16H19FN2O4/c1-10(20)19-7-5-12(6-8-19)16(18-23-11(2)21)14-9-13(17)3-4-15(14)22/h3-4,9,12,22H,5-8H2,1-2H3/b18-16- |
Clé InChI |
OZILBVTVQBXLTN-VLGSPTGOSA-N |
SMILES isomérique |
CC(=O)N1CCC(CC1)/C(=N/OC(=O)C)/C2=C(C=CC(=C2)F)O |
SMILES canonique |
CC(=O)N1CCC(CC1)C(=NOC(=O)C)C2=C(C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)


![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)




